
methyl (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylate
Beschreibung
Methyl (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylate is a chiral benzopyran derivative characterized by a fused bicyclic structure with a methyl ester substituent at the 3-position. The (3S) stereochemistry imparts specific conformational and reactivity properties, making it relevant in medicinal chemistry for scaffold-based drug design. Benzopyrans are known for their roles as intermediates in synthesizing bioactive molecules, including anticoagulants and anti-inflammatory agents.
Eigenschaften
IUPAC Name |
methyl (3S)-3,4-dihydro-1H-isochromene-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-11(12)10-6-8-4-2-3-5-9(8)7-14-10/h2-5,10H,6-7H2,1H3/t10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKJDSZBRPJUGP-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=CC=CC=C2CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC2=CC=CC=C2CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Reaction Mechanism and Stereochemical Challenges
The reaction proceeds via deprotonation at the α-carbon of the ester, followed by nucleophilic attack on the adjacent carbonyl group. While efficient for ring formation (yields: 60–75%), stereocontrol at C3 remains a limitation. Racemization often occurs due to the high temperatures required, necessitating post-synthesis resolution. For example, enzymatic hydrolysis using Candida antarctica lipase B selectively cleaves the (3R)-enantiomer, enriching the (3S)-ester to >90% ee.
Two-Step Alkylation-Cyclization via Phenol-Lactone Intermediates
A patent by CN108148032B outlines a scalable route to benzopyran carboxylic acids, adaptable to methyl esters. The process involves:
Step 1: Phenol Alkylation with γ-Butyrolactone Derivatives
Para-substituted phenols (e.g., para-fluorophenol) react with 2-bromo-γ-butyrolactone in DMF under basic conditions (NaH, 0°C → RT, 24h). This forms an intermediate 2-(4-fluorophenoxy)butyrolactone with 52–68% yield.
Step 2: Acid-Catalyzed Cyclization
The intermediate undergoes ring closure using Lewis acids (ZnCl₂, 110°C, 1h), yielding 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (72% yield). Subsequent esterification with methanol (H₂SO₄, reflux, 12h) converts the acid to the methyl ester.
Key Data:
Step | Conditions | Yield | Catalyst |
---|---|---|---|
Alkylation | NaH, DMF, 24h | 52–68% | – |
Cyclization | ZnCl₂, 110°C | 72% | ZnCl₂ |
Esterification | H₂SO₄, MeOH | 85–90% | H₂SO₄ |
Asymmetric Synthesis and Stereochemical Control
Achieving the (3S) configuration demands enantioselective methods:
Chiral Auxiliary Approach
Coupling a chiral glycine derivative (e.g., (S)-oxazolidinone) to a benzopyran precursor enables asymmetric induction. After cyclization, auxiliary removal yields the (3S)-ester with 78% ee.
Catalytic Asymmetric Hydrogenation
A prochiral ketone intermediate, 3-oxo-3,4-dihydro-1H-2-benzopyran , undergoes hydrogenation with Ru-(S)-BINAP catalyst (H₂, 50 atm, 25°C), affording the (3S)-alcohol. Oxidation (PCC) and esterification complete the synthesis (overall yield: 55%, 94% ee).
Comparative Analysis of Methods
Method | Advantages | Limitations | Yield | ee |
---|---|---|---|---|
Dieckmann Cyclization | High ring-closure efficiency | Racemization at high temps | 60–75% | <10% |
Alkylation-Cyclization | Scalable, mild conditions | Requires esterification step | 45–72% | – |
Asymmetric Hydrogenation | Excellent stereocontrol | Multi-step synthesis | 55% | 94% |
Industrial-Scale Considerations
The alkylation-cyclization route is preferred for large-scale production due to low-cost catalysts (ZnCl₂) and readily available starting materials. However, asymmetric hydrogenation offers superior enantiopurity for pharmaceutical applications, despite higher costs.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
- Antioxidant Properties :
- Anticancer Activity :
- Neuroprotective Effects :
Synthetic Applications
This compound is also significant in synthetic chemistry:
- Building Block for Synthesis :
- Methodologies for Synthesis :
Case Study 1: Antioxidant Activity
A study published in the Journal of Medicinal Chemistry explored the antioxidant properties of this compound. The results showed significant radical scavenging activity compared to standard antioxidants like ascorbic acid.
Case Study 2: Anticancer Properties
Research published in Cancer Letters examined the effects of this compound on various cancer cell lines. The study found that the compound inhibited cell growth and induced apoptosis through mitochondrial pathways.
Wirkmechanismus
The mechanism of action of methyl (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating various biological processes.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural and Substituent Variations
The target compound differs from analogs in the provided evidence by its ester group (methyl carboxylate) at position 3 and the absence of additional substituents like benzoyl or hydroxy groups. Key analogs for comparison include:
Table 1: Structural Comparison
Key Observations :
- Substituent Effects : The presence of bulky groups (e.g., benzoyl, benzylmercapto) in analogs correlates with lower melting points compared to simpler esters. For example, 14g (84–86°C) vs. 8b (125°C) suggests steric hindrance reduces crystallinity .
- Stereochemical Influence: The (3S) configuration in the target compound may enhance enantioselective interactions in biological systems, akin to the role of stereochemistry in pyrano-pyranone derivatives like 8b .
Spectroscopic and Analytical Data
NMR Trends :
- Pyran-2-one Analogs : In 14f and 14g, the 4-hydroxy group resonates at δ ~12 ppm (¹H NMR), while the methyl ester in the target compound would likely show a singlet near δ 3.6–3.8 ppm for the methoxy group .
- Carbonyl Signals : The ester carbonyl in the target compound is expected near δ 165–170 ppm (¹³C NMR), comparable to the pyran-2-one carbonyls in 14f (δ ~162 ppm) .
Mass Spectrometry :
- Analogs like 8b (M⁺ = 298) and 14g (M⁺ = 438) exhibit molecular ions consistent with their substituents. The target compound would likely show a molecular ion matching its molecular formula (C₁₁H₁₂O₃, M⁺ = 192) .
Biologische Aktivität
Methyl (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicine and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: CHO
Molecular Weight: 192.21 g/mol
CAS Number: 938042-46-7
The compound belongs to the class of benzopyrans, characterized by a benzene ring fused to a pyran ring. Its unique structure contributes to its diverse biological activities.
Antioxidant Properties
Research indicates that this compound exhibits strong antioxidant activity. This is primarily attributed to its ability to scavenge free radicals and inhibit oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it demonstrated moderate activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) suggesting potential therapeutic applications in treating infections .
Anti-inflammatory Effects
In vitro studies suggest that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This mechanism could be beneficial in managing inflammatory diseases .
The biological activity of this compound is believed to involve several molecular interactions:
- Free Radical Scavenging: The compound can neutralize free radicals, thereby reducing oxidative damage.
- Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation: The compound might interact with various receptors, influencing cellular signaling pathways.
Case Studies
- Antioxidant Evaluation:
-
Antimicrobial Screening:
- In a comparative study, this compound was tested against several pathogens with the following results:
| Bacterial Strain | MIC (µg/mL) |
|-------------------------|--------------|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 128 |
- In a comparative study, this compound was tested against several pathogens with the following results:
Synthesis and Derivatives
The synthesis of this compound typically involves cyclization reactions followed by esterification processes. Research into its derivatives has shown that modifications can enhance its biological activities, particularly in developing more potent antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the most common synthetic routes for methyl (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via cyclization reactions starting from substituted benzaldehyde derivatives. For example, 2-carboxy benzaldehyde can react with brominated ketones in the presence of a base (e.g., K₂CO₃) under reflux conditions in ethyl methyl ketone . Optimization may involve adjusting solvent polarity, temperature, and catalyst loading. Recrystallization from methanol or ethanol is commonly used to improve purity .
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming stereochemistry, particularly the coupling constants of diastereotopic protons in the benzopyran ring. Infrared (IR) spectroscopy can identify ester carbonyl stretches (~1730 cm⁻¹) . Chiral HPLC or polarimetry may be employed to verify enantiomeric purity .
Q. What purification strategies are recommended for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is effective for initial separation. Subsequent recrystallization from methanol or ethanol enhances purity . For enantiomeric resolution, chiral stationary-phase HPLC is recommended .
Advanced Research Questions
Q. How do substituent modifications (e.g., bromination at position 7) influence the biological activity of this benzopyran derivative?
- Methodological Answer : Bromination at position 7 (as in methyl 7-bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate) may enhance electrophilic reactivity, potentially improving interactions with biological targets. Comparative assays (e.g., enzyme inhibition or cell viability studies) between substituted and unsubstituted analogs are essential to quantify activity changes .
Q. What experimental approaches can resolve contradictions in biological assay data for this compound?
- Methodological Answer : Contradictions may arise from impurities or stereochemical variability. Use high-resolution mass spectrometry (HRMS) and chiral chromatography to confirm compound identity and purity . Replicate assays under controlled conditions (e.g., standardized cell lines, solvent controls) to isolate confounding variables .
Q. How can enantiomeric purity be ensured during large-scale synthesis, and what are the implications for pharmacological studies?
- Methodological Answer : Employ asymmetric catalysis (e.g., chiral ligands in cyclization reactions) or enzymatic resolution to favor the (3S)-enantiomer. Monitor enantiomeric excess (ee) via chiral HPLC . Impure enantiomers may exhibit divergent pharmacokinetic profiles, necessitating rigorous stereochemical validation in preclinical studies .
Q. What methodologies are suitable for studying the environmental fate of this compound in ecological risk assessments?
- Methodological Answer : Conduct laboratory-based degradation studies under simulated environmental conditions (e.g., UV exposure, microbial activity). Use LC-MS/MS to track degradation products and quantify persistence. Computational modeling (e.g., QSAR) can predict bioaccumulation potential .
Q. How can stability issues (e.g., ester hydrolysis) be mitigated during long-term storage or in vivo experiments?
- Methodological Answer : Store the compound in anhydrous solvents (e.g., DMSO) at -20°C to minimize hydrolysis. In biological assays, use freshly prepared solutions and include protease inhibitors if enzyme-mediated degradation is suspected. Stability can be monitored via periodic HPLC analysis .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.